AGITOXIN-3

Kv1.3 Electrophysiology Xenopus oocyte

Agitoxin-3 (AgTx-3; α-KTx 3.3) is a 38-amino-acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It belongs to the α-KTx family of short scorpion toxins and blocks voltage-gated potassium channels of the Shaker (Kv1) subfamily by occluding the external pore vestibule with sub-nanomolar affinity (Kd < 1 nM).

Molecular Formula C171H286N54O47S8
Molecular Weight 4106.98
CAS No. 155646-23-4
Cat. No. B584613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGITOXIN-3
CAS155646-23-4
Molecular FormulaC171H286N54O47S8
Molecular Weight4106.98
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC5=CNC=N5)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN
InChIInChI=1S/C171H286N54O47S8/c1-14-88(7)132(217-153(255)114(82-276)211-143(245)100(50-51-122(178)229)201-156(258)117-45-32-62-222(117)165(267)110(78-226)195-128(235)77-190-161(263)134(91(10)227)219-154(256)116(84-278)214-159(261)120-48-33-63-223(120)167(269)131(87(5)6)216-149(251)108(71-124(180)231)208-163(265)133(89(8)15-2)218-160(262)121-49-35-64-224(121)166(268)130(86(3)4)215-125(232)73-177)162(264)202-103(41-22-27-57-175)164(266)221-61-31-46-118(221)158(260)213-113(81-275)151(253)199-96(39-20-25-55-173)140(242)207-109(72-129(236)237)146(248)192-90(9)136(238)188-75-126(233)194-101(52-66-279-12)144(246)197-99(44-30-60-187-171(183)184)141(243)204-105(68-93-36-17-16-18-37-93)137(239)189-76-127(234)193-95(38-19-24-54-172)138(240)209-111(79-273)150(252)200-102(53-67-280-13)145(247)206-107(70-123(179)230)148(250)198-98(43-29-59-186-170(181)182)139(241)196-97(40-21-26-56-174)142(244)210-112(80-274)152(254)205-106(69-94-74-185-85-191-94)147(249)212-115(83-277)155(257)220-135(92(11)228)168(270)225-65-34-47-119(225)157(259)203-104(169(271)272)42-23-28-58-176/h16-18,36-37,74,85-92,95-121,130-135,226-228,273-278H,14-15,19-35,38-73,75-84,172-177H2,1-13H3,(H2,178,229)(H2,179,230)(H2,180,231)(H,185,191)(H,188,238)(H,189,239)(H,190,263)(H,192,248)(H,193,234)(H,194,233)(H,195,235)(H,196,241)(H,197,246)(H,198,250)(H,199,253)(H,200,252)(H,201,258)(H,202,264)(H,203,259)(H,204,243)(H,205,254)(H,206,247)(H,207,242)(H,208,265)(H,209,240)(H,210,244)(H,211,245)(H,212,249)(H,213,260)(H,214,261)(H,215,232)(H,216,251)(H,217,255)(H,218,262)(H,219,256)(H,220,257)(H,236,237)(H,271,272)(H4,181,182,186)(H4,183,184,187)/t88-,89-,90-,91+,92+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,130-,131-,132-,133-,134-,135-/m0/s1
InChIKeyQLHXUZQTOQRDFT-RHWOILRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Agitoxin-3 (CAS 155646-23-4): Scorpion-Derived α-KTx 3.3 Peptide for Kv1.x Potassium Channel Research


Agitoxin-3 (AgTx-3; α-KTx 3.3) is a 38-amino-acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus [1]. It belongs to the α-KTx family of short scorpion toxins and blocks voltage-gated potassium channels of the Shaker (Kv1) subfamily by occluding the external pore vestibule with sub-nanomolar affinity (Kd < 1 nM) [1][2]. Agitoxin-3 is one of three highly homologous agitoxin isoforms (AgTx-1, AgTx-2, AgTx-3) that differ solely at four amino acid positions — 7, 15, 29, and 31 — which modulate channel subtype selectivity [3]. The peptide is commercially available as a recombinant, HPLC-purified lyophilized powder, free from endotoxin contamination associated with native venom-derived preparations [4].

Why Kv1.3-Targeting Scorpion Toxins Cannot Be Interchanged: The Agitoxin-3 Differentiation Problem


Despite sharing a conserved cysteine-stabilized α/β fold and overlapping binding sites on Kv1 channels, scorpion α-KTx toxins exhibit profound differences in Kv1 subtype selectivity driven by as few as one to four amino acid substitutions [1]. Within the agitoxin subfamily alone, AgTx-1, AgTx-2, and AgTx-3 differ at positions 7, 15, 29, and 31 — residues that directly or allosterically influence interactions with the channel's turret region and pore helix [1][2]. Empirically, AgTx-1 displays a Kv1.3:Kv1.1 selectivity ratio of ~80-fold (Ki 1.7 nM vs. 136 nM), while AgTx-2 is markedly less selective (IC50 201 pM vs. 144 pM; ratio ~0.72) [3]. Agitoxin-3 occupies a distinct position within this selectivity continuum, making its substitution by AgTx-1 or AgTx-2 inappropriate for experiments where precise Kv1.x subtype discrimination is required. The α-KTx 3.x subfamily is further distinguished from other scorpion toxin subfamilies such as α-KTx 1.x (e.g., Charybdotoxin) and α-KTx 2.x (e.g., Margatoxin) by 50–60% sequence divergence, which translates into substantially different Kv1.3 vs. Kv1.1 vs. Kv1.6 selectivity profiles [2].

Agitoxin-3 Quantitative Differentiation Evidence Against Closest Kv1.3 Blocker Analogs


Agitoxin-3 Blocks Kv1.3 at Sub-Nanomolar Concentration in Xenopus Oocyte Electrophysiology — Functional Validation Against AgTx-1 and AgTx-2 Class Potency

In a standardized two-electrode voltage-clamp assay using Kv1.3 channels heterologously expressed in Xenopus oocytes, Agitoxin-3 at 0.5 nM produced significant current inhibition when applied during a 100 ms voltage ramp from -100 mV to +60 mV [1]. This places AgTx-3 in the same sub-nanomolar potency class established by Garcia et al. (1994), where all three agitoxins exhibit Shaker K+ channel Kd < 1 nM [2]. By comparison, AgTx-1 exhibits Ki = 1.7 nM on mammalian Kv1.3, while AgTx-2 shows IC50 = 201 pM on mKv1.3 [3]. The observed inhibition at 0.5 nM for AgTx-3 is consistent with a binding affinity intermediate between AgTx-1 and AgTx-2, although the absence of a co-titrated comparator precludes precise rank-ordering.

Kv1.3 Electrophysiology Xenopus oocyte

Agitoxin-3 Sequence Divergence at Four Critical Residues Underpins Distinct Kv1 Subtype Selectivity Relative to AgTx-1 and AgTx-2

Agitoxin-3 differs from Agitoxin-1 and Agitoxin-2 at exactly four amino acid positions within the 38-residue peptide: positions 7, 15, 29, and 31 [1]. These positions are located in regions of the toxin that interact with the channel's outer vestibule. Position 29 (Met in AgTx-2 vs. variant in AgTx-3) is particularly significant, as molecular modeling studies have demonstrated that residue 29 is in immediate contact with Asp-386 of the Kv1.3 pore helix, and residue 31 interacts with the channel's turret region [2]. The Arg at position 31 in AgTx-3 (shared with AgTx-1 but not AgTx-2) is essential for Shaker channel inhibition [3]. These four sequence differences produce measurably different selectivity profiles: AgTx-1 has a Kv1.3/Kv1.1 selectivity ratio of ~80, whereas AgTx-2 has a ratio of ~0.72, indicating the fine-tuning role of these residues [4]. AgTx-3's unique combinatorial identity at these four positions places it in a distinct selectivity niche.

Structure-Activity Relationship Sequence Alignment Kv1 Selectivity

Agitoxin-3 Belongs to the α-KTx 3.x Subfamily with ~80–90% Intra-Group Identity but Only ~40–50% Identity to α-KTx 1.x (Charybdotoxin) and α-KTx 2.x (Margatoxin) Subfamilies

The α-KTx toxin family is divided into subfamilies based on sequence identity. AgTx-3, together with AgTx-1, AgTx-2, and Kaliotoxin (KTX), forms the α-KTx 3.x subfamily, with members sharing 80–90% sequence identity [1]. In contrast, this subfamily shares only 40–50% identity with the α-KTx 1.x subfamily (e.g., Charybdotoxin, Iberiotoxin) and the α-KTx 2.x subfamily (e.g., Margatoxin, Noxiustoxin) [1]. Functionally, this translates into markedly different Kv1 subtype selectivity profiles: Charybdotoxin (α-KTx 1.1) exhibits Kv1.3 Kd ≈ 2.6 nM with Kv1.1 Kd > 1,000 nM (selectivity ratio > 385), while Margatoxin (α-KTx 2.2) shows Kv1.3 Kd ≈ 0.11 nM with Kv1.1 Kd ≈ 0.52 nM (ratio ~4.7) [2]. AgTx-2 (α-KTx 3.2) exhibits Kv1.3 Kd ≈ 0.004 nM with Kv1.1 Kd ≈ 0.044 nM (ratio ~11) [2][3]. AgTx-3 occupies the α-KTx 3.x space with affinity and selectivity characteristics governed by its subfamily-defining sequence motifs.

Toxin Phylogeny α-KTx Classification Kv1 Subtype Specificity

Agitoxin-3 Is Commercially Supplied as a Recombinant, HPLC-Purified Product with Documented Biological Activity — Quality Differentiation from Venom-Extracted Preparations

Commercial Agitoxin-3 (CAS 155646-23-4, catalog #STA-390) is produced recombinantly, eliminating the batch-to-batch variability associated with venom-extracted native toxins [1]. The product is supplied as a lyophilized powder with >97% purity confirmed by HPLC, and its biological activity is directly validated in Xenopus oocyte electrophysiology assays, where 0.5 nM AgTx-3 produces significant inhibition of Kv1.3 currents [1]. This represents a clear procurement advantage over native venom-derived agitoxins, which may contain trace amounts of co-purifying α-KTx family members (e.g., Charybdotoxin, which is also present in L. quinquestriatus hebraeus venom) [2]. The recombinant production route, utilizing expression systems such as Pichia pastoris or E. coli, further ensures lot-to-lot consistency in both purity and post-translational folding, a critical requirement for reproducible electrophysiology and binding studies [3].

Recombinant Production Quality Control Bioassay Validation

Optimal Research and Procurement Application Scenarios for Agitoxin-3 (CAS 155646-23-4)


Structure-Activity Relationship (SAR) Studies of the Agitoxin Family at the Kv1.3 Outer Pore

Agitoxin-3 is ideally suited for systematic SAR studies mapping how the four variant residues (positions 7, 15, 29, 31) modulate Kv1.3 vs. Kv1.1 vs. Kv1.6 selectivity. Its unique residue combination fills a gap between AgTx-1 (high Kv1.3 selectivity, Ki ratio ~80) and AgTx-2 (low selectivity, IC50 ratio ~0.72), enabling a three-point selectivity continuum to be constructed [1]. When co-titrated with its two isoforms in side-by-side electrophysiology experiments on the same Kv1.x-expressing cell line, AgTx-3 provides the intermediate data point necessary for computational docking studies that aim to predict how individual residue substitutions at positions 29 and 31 alter binding energy to Asp-386 and His-404 of the Kv1.3 pore [2].

Kv1.x Subtype Pharmacological Fingerprinting in Native Tissue Preparations

In native tissue or primary cell preparations where multiple Kv1.x subtypes are co-expressed (e.g., T lymphocytes, hippocampal neurons, vascular smooth muscle), AgTx-3 can be used as part of a pharmacological dissection toolkit alongside AgTx-1, AgTx-2, Charybdotoxin, and Margatoxin. Each toxin's known selectivity fingerprint enables deconvolution of which Kv1.x subtype(s) underlie the observed macroscopic potassium current. AgTx-3's distinct selectivity profile — inferred from its unique sequence and the established class-level behavior of α-KTx 3.x toxins — provides an additional constraint for this pharmacological subtraction approach, improving confidence in subtype assignment [3].

Kv1.3 Blocker Screening Assay Development Using Recombinant AgTx-3 as a Reference Standard

Recombinant AgTx-3 (STA-390), with its defined >97% HPLC purity and validated functional activity at sub-nanomolar concentrations, serves as a reliable positive control reference standard for high-throughput screening campaigns targeting the Kv1.3 pore. Its recombinant origin eliminates the risk of cross-contamination with Charybdotoxin or other venom-derived α-KTx toxins that could confound assay interpretation [4]. The consistent lot-to-lot quality enables longitudinal assay performance tracking and inter-laboratory data normalization, supporting drug discovery programs in autoimmune disease where Kv1.3 is a validated therapeutic target [5].

Fluorescent Probe Development via AgTx-3 Scaffold Engineering

The agitoxin scaffold has been successfully engineered into fluorescent Kv1.x probes through N-terminal GFP or fluorophore tagging, as demonstrated for AgTx-2 [6]. AgTx-3 offers an alternative starting scaffold for fluorescent probe development that, due to its distinct residue set at positions 7, 15, 29, and 31, may yield probes with altered Kv1.x selectivity compared to AgTx-2-based probes. This is particularly relevant for developing imaging tools with enhanced Kv1.3 specificity for live-cell visualization of channel distribution in autoimmune disease models, where the selectivity of the parental toxin determines probe utility.

Quote Request

Request a Quote for AGITOXIN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.